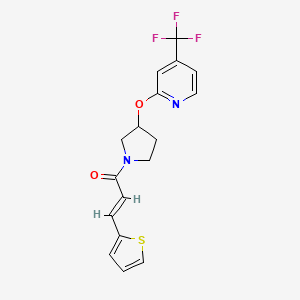

![molecular formula C18H16N4O4S2 B2862590 3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide CAS No. 1172299-91-0](/img/structure/B2862590.png)

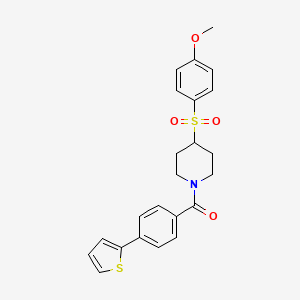

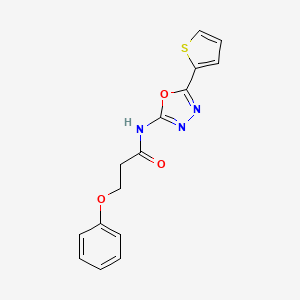

3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been reported in various ways . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo oxidative coupling via reaction with Lawesson’s reagent in DMSO at room temperature . Also, they can react with hydrazonoyl chloride derivatives .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Compounds with a thiazolo[3,2-a]pyrimidin scaffold have been studied for their potential antibacterial and antifungal properties. The presence of the sulfonamide group in the compound can enhance these properties, making it a candidate for developing new antimicrobial agents .

Antiparasitic Activity

The structural complexity of this compound suggests potential use in antiparasitic drug development. Thiazolopyrimidines have shown efficacy against various parasitic infections, which could be explored further with this specific compound .

Anti-inflammatory Properties

Sulfonamides and thiazolopyrimidines are known for their anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, possibly contributing to treatments for chronic inflammatory diseases .

Antidepressant and Anticonvulsant Effects

The thiazolopyrimidine moiety is associated with central nervous system activity, including antidepressant and anticonvulsant effects. Research into this compound could provide insights into new therapies for neurological disorders .

Antioxidant Potential

Oxidative stress is a common pathway leading to various diseases. This compound’s structure indicates a potential role as an antioxidant, which could be beneficial in preventing or treating conditions caused by oxidative damage .

Enzyme Inhibition

Compounds like this one can act as enzyme inhibitors, affecting processes such as acetylcholine hydrolysis. This could have implications for treating diseases where enzyme regulation is disrupted, such as Alzheimer’s disease .

Direcciones Futuras

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have a huge synthetic potential and can be readily modified by the introduction of new binding sites . Therefore, future research could focus on exploring these modifications and their potential applications in drug design.

Propiedades

IUPAC Name |

3,5-dimethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-10-8-16(23)22-15(9-27-18(22)19-10)13-4-6-14(7-5-13)21-28(24,25)17-11(2)20-26-12(17)3/h4-9,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJRLUPLSQEYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)

![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)